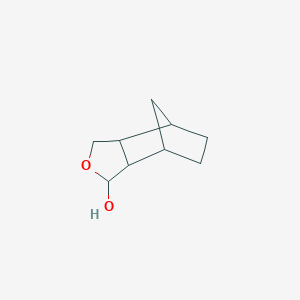
4,7-Methanoisobenzofuran-1-ol, octahydro-
Overview
Description
4,7-Methanoisobenzofuran-1-ol, octahydro- is a complex organic compound with a unique structure that includes a fused benzofuran ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Methanoisobenzofuran-1-ol, octahydro- typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran ring system. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the correct formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 4,7-Methanoisobenzofuran-1-ol, octahydro- may involve large-scale chemical reactors where the reaction conditions are carefully monitored and controlled. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4,7-Methanoisobenzofuran-1-ol, octahydro- can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of 4,7-Methanoisobenzofuran-1-ol, octahydro- often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions may require anhydrous conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4,7-Methanoisobenzofuran-1-ol, octahydro- may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
4,7-Methanoisobenzofuran-1-ol, octahydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of fragrances and other specialty chemicals
Mechanism of Action
The mechanism of action of 4,7-Methanoisobenzofuran-1-ol, octahydro- involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors in biological systems, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4,7-Methanoisobenzofuran-1-ol, octahydro- include:
- Octahydro-1H-4,7-methano-indene-5-aldehydes
- 3,5,3’-triiodothyronine receptor ligands
- 3(or 2),4,5-trimethyl-octahydro-4,7-methano-inden-5-ol
Uniqueness
4,7-Methanoisobenzofuran-1-ol, octahydro- is unique due to its specific ring structure and the presence of a hydroxyl group, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
100758-62-1 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
4-oxatricyclo[5.2.1.02,6]decan-3-ol |
InChI |
InChI=1S/C9H14O2/c10-9-8-6-2-1-5(3-6)7(8)4-11-9/h5-10H,1-4H2 |
InChI Key |
ZAWDYOYSASFTAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CC1C3C2C(OC3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

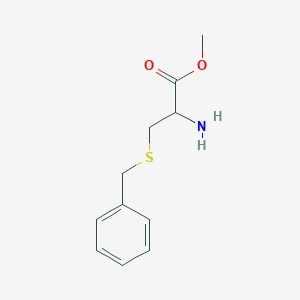
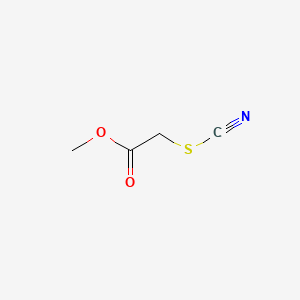
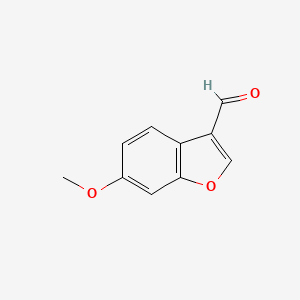
![Naphth[1,2-d]oxazole](/img/structure/B8738644.png)
![1-[(4-Bromophenoxy)methyl]cyclobutanecarboxylic acid](/img/structure/B8738650.png)
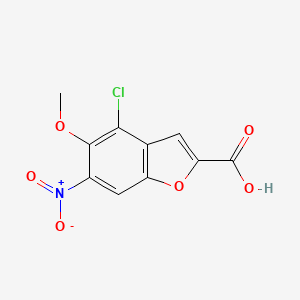
![9-(4-Chloro-3-methoxyphenyl)-3-azaspiro[5.5]undec-8-ene](/img/structure/B8738672.png)

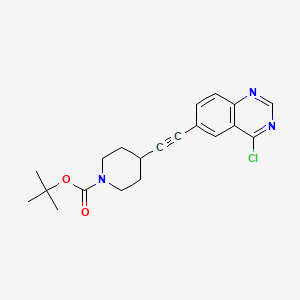
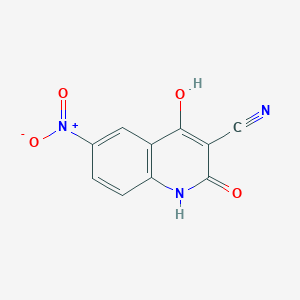
![6-Chloro-2-(2-methylbenzyl)-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B8738700.png)


